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molecular formula C9H7N3O2 B1590665 1-(3-nitrophenyl)-1H-pyrazole CAS No. 25688-18-0

1-(3-nitrophenyl)-1H-pyrazole

Cat. No. B1590665
M. Wt: 189.17 g/mol
InChI Key: WTFRZFHXSRGFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922724

Procedure details

A mixture of 1-iodo-3-nitrobenzene (18.7 g, 75 mmol), pyrazol (7.66 g, 113 mmol), potassium carbonate (11.2 g, 81 mmol) and catalytic amounts of cuprous iodide and copper-bronze in dry N-methyl-2-pyrrolidone (50 ml) is heated to 180° C. for 4.5 hours. After cooling the mixture is filtered through celite. The filtrate is poured into ice water (700 ml) and the product is filtered off, washed with water and dried to yield 13.57 g. Yield: 96%. Mp 85-87° C.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
copper bronze
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[NH:11]1[CH:15]=[CH:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[N+:8]([C:4]1[CH:3]=[C:2]([N:11]2[CH:15]=[CH:14][CH:13]=[N:12]2)[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
IC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
7.66 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
11.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cuprous iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
copper bronze
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
is filtered through celite
ADDITION
Type
ADDITION
Details
The filtrate is poured into ice water (700 ml)
FILTRATION
Type
FILTRATION
Details
the product is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 13.57 g

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1N=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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